molecular formula C10H9F3O B1302066 3',4'-Dimethyl-2,2,2-trifluoroacetophenone CAS No. 75833-26-0

3',4'-Dimethyl-2,2,2-trifluoroacetophenone

Cat. No.: B1302066
CAS No.: 75833-26-0
M. Wt: 202.17 g/mol
InChI Key: AJVJGZSCQYMMDI-UHFFFAOYSA-N
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Description

3’,4’-Dimethyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C10H9F3O and a molecular weight of 202.17 g/mol . It is a derivative of acetophenone, where the phenyl ring is substituted with two methyl groups at the 3’ and 4’ positions and a trifluoromethyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethyl-2,2,2-trifluoroacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses trifluoroacetic anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The general reaction scheme is as follows:

    Starting Materials: 3,4-dimethylbenzene (xylene) and trifluoroacetic anhydride.

    Catalyst: Aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acylating agent.

The reaction proceeds with the formation of an acylium ion intermediate, which then reacts with the aromatic ring of xylene to form the desired product .

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dimethyl-2,2,2-trifluoroacetophenone follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-2,2,2-trifluoroacetophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,4’-Dimethyl-2,2,2-trifluoroacetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, the compound can interact with its target, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,4’-Dimethyl-2,2,2-trifluoroacetophenone is unique due to the presence of both the trifluoromethyl group and the two methyl groups on the aromatic ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-6-3-4-8(5-7(6)2)9(14)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVJGZSCQYMMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374439
Record name 3',4'-Dimethyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75833-26-0
Record name 3',4'-Dimethyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under protective gas, 41 g (0.27 mol) of trifluoromethyl bromide are condensed into a solution of 42 g (0.25 mol) of 3,4-dimethylbenzoyl chloride in 150 ml of CH2Cl2 in a round-bottomed flask at about -70° C. A solution of 66.7 g (0.27 mol) of phosphorous acid trisdiethylamide in 50 ml of CH2Cl2 are then metered in at about -70° C., the first 90% of the solution being added rapidly and the last 10% of the solution being metered in slowly (during the course of about 2 hours). The mixture is subsequently stirred for one hour more at this temperature and then warmed to room temperature. After addition of the same volume of hexane, 2 phases are formed. After phase separation, the lower phase is carefully extracted using hexane; the combined hexane phases are concentrated and distilled under reduced pressure. 20.8 g (41% yield) of 1-(3,4-dimethylphenyl)- 2,2,2-trifluoroethan-1-one of b.p. 98°-99° C./22 mbar are obtained.
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phosphorous acid trisdiethylamide
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